molecular formula C18H19NO3 B011721 Clausenamide CAS No. 103541-15-7

Clausenamide

Cat. No.: B011721
CAS No.: 103541-15-7
M. Wt: 297.3 g/mol
InChI Key: WGYGSZOQGYRGIP-UHFFFAOYSA-N
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Description

Clausenamide is a pyrrolidone-derived natural product first isolated from the aqueous extract of the leaves of Clausena lansium. It is known for its nootropic and anti-acute cerebral ischemia properties. This compound contains four chiral centers, resulting in eight pairs of enantiomers. Among these, the (-)-clausenamide enantiomer has been identified as the active ingredient with significant biological activities, including neuroprotection and cognitive enhancement .

Preparation Methods

Clausenamide can be synthesized through various methods, including asymmetric synthesis and resolution intermediate synthesis. One efficient method involves the use of trans-cinnamic acid as the starting material. The synthesis proceeds through five steps, including the formation of a key intermediate amide, cyclization to afford clausenamidone, and reduction to obtain the target product. This method avoids the need for anhydrous and very low-temperature conditions, making it suitable for large-scale preparation .

Chemical Reactions Analysis

Clausenamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction of clausenamidone with sodium borohydride yields this compound.

    Substitution: this compound can participate in substitution reactions, forming different substituted derivatives.

Common reagents used in these reactions include lithium hydroxide for cyclization and sodium borohydride for reduction. The major products formed from these reactions are clausenamidone and this compound .

Scientific Research Applications

Clausenamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Clausenamide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Clausenamide is unique due to its multiple chiral centers and significant biological activities. Similar compounds include:

    Clausenalansamides: These are acyclic amides isolated from Clausena lansium with anti-inflammatory properties.

    Clausenaline: Another compound from Clausena lansium with potential biological activities.

    Imperatorin and Wampetin: Compounds with significant anti-inflammatory activity.

This compound stands out due to its potent neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Biological Activity

Clausenamide, a natural alkaloid derived from the plant Clausena lansium, has garnered significant attention for its diverse biological activities, particularly in neuroprotection and hepatoprotection. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound exists as two enantiomers: (-)-clausenamide and (+)-clausenamide, each exhibiting distinct biological properties. The compound has been studied for its effects on cognitive function, neurodegenerative diseases, and liver protection.

2.1 Neuroprotective Properties

Memory Improvement : Research indicates that (-)-clausenamide significantly enhances learning and memory in various animal models, including APP-transgenic mice and aged rats. The effective dosage ranges from 5 to 10 mg/kg, comparable to established cognitive enhancers like donepezil .

Mechanisms of Action :

  • Synaptic Plasticity : (-)-clausenamide promotes synaptic plasticity by modulating intracellular calcium levels and activating signaling pathways critical for long-term potentiation (LTP) . It also inhibits tau hyperphosphorylation, a key factor in Alzheimer's disease pathology .
  • Neuroprotection Against Apoptosis : The compound reduces apoptosis in hippocampal neurons induced by oxidative stress and amyloid-beta (Aβ) toxicity .

2.2 Hepatoprotective Effects

(+)-clausenamide has demonstrated protective effects against drug-induced liver injury (DILI), particularly from acetaminophen overdose. It inhibits ferroptosis—a form of programmed cell death—by enhancing the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress .

Key Findings :

  • (+)-clausenamide reduces lipid peroxidation and promotes the synthesis of glutathione (GSH), an important antioxidant .
  • In vitro and in vivo studies confirmed its efficacy in alleviating liver damage and dysfunction associated with hepatotoxic agents .

3. Comparative Analysis of Enantiomers

The biological activities of the two enantiomers differ significantly:

Property (-)-Clausenamide (+)-Clausenamide
Cognitive Enhancement Strongly improves memoryLimited effect on cognition
Neuroprotection Protects against Aβ-induced apoptosisLess effective in neuroprotection
Hepatoprotection Minimal evidenceStrongly protects against DILI
Mechanism Modulates synaptic plasticityInhibits ferroptosis through Nrf2 pathway

4.1 Cognitive Function Improvement

A study involving aged rats demonstrated that administration of (-)-clausenamide resulted in significant improvements in memory tasks compared to control groups, highlighting its potential as a therapeutic agent for age-related cognitive decline.

4.2 Liver Injury Protection

In a controlled experiment with mice subjected to acetaminophen overdose, treatment with (+)-clausenamide resulted in reduced liver enzyme levels and histological evidence of liver damage, underscoring its hepatoprotective capabilities.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in the realms of neuroprotection and hepatoprotection. Its distinct enantiomers exhibit varying effects that could be harnessed for therapeutic purposes, especially in treating neurodegenerative diseases and mitigating drug-induced liver injuries. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to explore potential clinical applications.

Properties

IUPAC Name

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYGSZOQGYRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103541-15-7
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 240 °C
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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